1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms at non-adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of 2-aminobenzimidazole with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of ethylene oxide attacks the amino group of 2-aminobenzimidazole, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-oxoethyl)-1H-benzo[d]imidazol-2(3H)-one.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activities and receptor interactions .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)-1H-imidazol-3-ium
- 1-(2-Hydroxyethyl)-3-methyl-1H-imidazol-3-ium
- 2-aminobenzimidazole
- 1H-benzimidazole
Uniqueness
1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific structural features, including the presence of a hydroxyethyl group and the benzimidazole core.
Properties
IUPAC Name |
3-(2-hydroxyethyl)-1H-benzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-6-5-11-8-4-2-1-3-7(8)10-9(11)13/h1-4,12H,5-6H2,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONXBNQBUCKCLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400048 |
Source
|
Record name | 1-(2-Hydroxyethyl)-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63388-01-2 |
Source
|
Record name | 1-(2-Hydroxyethyl)-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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